4'-Hydroxywarfarin

Beschreibung

Historical Context and Discovery

The discovery of 4'-hydroxywarfarin emerged from mid-20th-century investigations into warfarin metabolism. Initial studies in the 1970s identified multiple hydroxylated metabolites of warfarin in human liver microsomes, including this compound, through chromatographic and mass spectrometric techniques. Researchers observed that hydroxylation at the 4' position occurred less frequently than at the coumarin ring positions (e.g., 6-, 7-, or 8-hydroxywarfarin), suggesting distinct enzymatic preferences.

The structural elucidation of this compound was facilitated by advances in nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), which enabled precise differentiation between regioisomers. By the 1980s, its role as a minor metabolite in both R- and S-warfarin pathways was established, with studies highlighting contributions from cytochrome P450 2C9 (CYP2C9) and cytochrome P450 2C19 (CYP2C19).

Significance in Warfarin Metabolism

This compound is produced through the oxidation of warfarin’s phenyl ring, a reaction primarily catalyzed by CYP2C19 and, to a lesser extent, CYP2C9. Kinetic studies using recombinant enzymes and human liver microsomes reveal distinct metabolic efficiencies:

| Enzyme | Substrate | $$ K_m $$ (μM) | $$ V_{max} $$ (nmol/min/nmol P450) | $$ V{max}/Km $$ (×10³) |

|---|---|---|---|---|

| CYP2C19 | R-warfarin | 39 | 0.18 | 4.6 |

| CYP2C19 | S-warfarin | 83 | 0.17 | 2.0 |

| CYP2C9 | S-warfarin | 76 | 0.50 | 6.6 |

Data adapted from steady-state kinetic analyses.

While this compound constitutes a minor fraction of total warfarin metabolites, its formation is enantiospecific. R-warfarin undergoes 4'-hydroxylation more efficiently than S-warfarin due to CYP2C19’s higher affinity for the R-enantiomer. This metabolic pathway competes with other routes, such as 10-hydroxylation (CYP3A4) and 7-hydroxylation (CYP2C9), influencing overall drug clearance.

Role as a Metabolic Biomarker

This compound has been proposed as a biomarker for assessing CYP2C19 activity in patients undergoing warfarin therapy. Its urinary excretion correlates with genetic polymorphisms in CYP2C19, particularly the CYP2C192 loss-of-function allele, which reduces metabolite formation. Clinical studies demonstrate that individuals with CYP2C19 poor metabolizer phenotypes exhibit lower this compound levels, potentially altering warfarin dosing requirements.

Additionally, this compound’s stability in biological matrices (e.g., plasma, urine) makes it amenable to liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification, enabling precise monitoring of metabolic activity. Unlike 7-hydroxywarfarin, which is rapidly glucuronidated, this compound persists longer in circulation, enhancing its utility as a biomarker.

Position in Anticoagulant Metabolism Research

Research on this compound has advanced understanding of drug-drug interactions and genetic influences on warfarin metabolism. Key findings include:

- Enzyme Inhibition : this compound competitively inhibits CYP2C9-mediated metabolism of S-warfarin, with an inhibition constant ($$ K_i $$) of 28 μM. This feedback mechanism may prolong warfarin’s half-life in patients with elevated metabolite levels.

- Genetic Variability : Population studies link CYP2C19 polymorphisms to interindividual differences in this compound formation, underscoring its role in personalized anticoagulant therapy.

- Cross-Species Comparisons : In vitro models using Cunninghamella bainieri have replicated 4'-hydroxylation pathways, providing insights into microbial metabolism of warfarin.

Ongoing research explores this compound’s potential as a probe substrate for characterizing CYP2C19 activity in hepatocyte models and predicting drug interactions with CYP2C19 inhibitors (e.g., proton pump inhibitors).

Eigenschaften

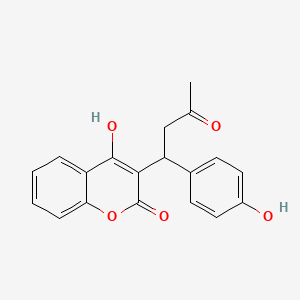

IUPAC Name |

4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947449 | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24579-14-4 | |

| Record name | 4'-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYWARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8G6747YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Cunninghamella bainieri as a Microbial Model

The fungus Cunninghamella bainieri (UI-3065) has been extensively utilized to mimic mammalian metabolism of warfarin. In cell suspension cultures, warfarin undergoes regioselective hydroxylation at the 4'-position to yield this compound. This biotransformation parallels mammalian cytochrome P450 (CYP)-mediated metabolism, making it a valuable tool for studying metabolic pathways. Key parameters include:

-

Substrate concentration : 0.5–1.0 mM warfarin.

-

Incubation time : 48–72 hours.

The metabolite’s identity is confirmed by GC-MS and comparative chromatography with authentic standards. This method is limited by longer incubation times compared to chemical synthesis but offers insights into stereoselective metabolism.

Cytochrome P450 Enzymatic Synthesis

In vitro studies using human CYP3A4 supersomes demonstrate that quinidine enhances this compound formation through positive heterotropic cooperativity. Reaction conditions include:

-

Enzyme concentration : 2 pmol CYP3A4 per incubation.

-

Cofactor : 1 mM NADPH.

-

Reaction time : 30 minutes.

-

Yield : 15–20% (without quinidine); 35–40% (with 50 μM quinidine).

This method is critical for studying drug interactions but is less practical for large-scale synthesis due to low yields and high enzyme costs.

Chemical Synthesis of this compound

Condensation of 4-Hydroxycoumarin with Substituted Acetophenones

The core structure of this compound is synthesized via acid-catalyzed condensation of 4-hydroxycoumarin (1) with 4-hydroxyphenyl-3-oxobutyl derivatives (42) (Scheme 1). Key steps include:

-

Friedel-Crafts acylation : Phenylacetyl chloride (10) reacts with anisole (11) in the presence of AlCl₃ to form ketone 12 .

-

Reformatsky reaction : Ketone 12 reacts with ethyl bromoacetate to yield hydroxyl ester 13 (86% yield).

-

Cyclization : Hydrolysis and cyclization of 13 using polyphosphoric acid produces tetralone 14 .

-

Condensation : Tetralone 14 is reduced to alcohol 15 , which reacts with 4-hydroxycoumarin under acidic conditions to form this compound.

Optimized conditions :

Organocatalytic Asymmetric Michael Addition

Jorgensen’s method employs chiral amine catalysts for enantioselective synthesis of warfarin derivatives, including this compound. The reaction involves:

-

Substrates : 4-Hydroxycoumarin (1) and α,β-unsaturated ketones (51) .

-

Catalyst : 10 mol% (S)-proline.

-

Solvent : Ethanol/water (9:1).

-

Reaction time : 24 hours.

This method is advantageous for producing enantiopure this compound, critical for pharmacological studies.

Green Synthesis Approaches

Microwave-Assisted Condensation

Danchev et al. reported a microwave-enhanced condensation of 4-hydroxycoumarin with 2-(3-methyl-2-butenyloxy)benzaldehyde. Conditions include:

On-Water Synthesis

A solvent-free approach utilizes water as a reaction medium for eco-friendly synthesis:

-

Catalyst : 5 mol% NaOH.

-

Temperature : 25°C.

-

Reaction time : 2 hours.

-

Yield : 88%.

This method aligns with green chemistry principles by eliminating organic solvents.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Microbial biotransformation | 60–70 | 48–72 h | Moderate | Low |

| Acid-catalyzed condensation | 75–80 | 6–8 h | None | High |

| Organocatalytic Michael | 85–90 | 24 h | High (90% ee) | Moderate |

| Microwave-assisted | 95 | 15 s | None | High |

| On-water synthesis | 88 | 2 h | None | High |

Key observations :

Analyse Chemischer Reaktionen

Formation of 4'-Hydroxywarfarin

This compound is a minor metabolite of warfarin, formed through hydroxylation at the 4' position of the aromatic ring. This reaction is catalyzed primarily by cytochrome P450 enzymes, with CYP2C19 and CYP3A4 playing critical roles.

- CYP2C19 demonstrates moderate efficiency in converting both R- and S-enantiomers of warfarin to this compound, though it favors R-warfarin slightly .

- CYP3A4 is responsible for enhanced 4'-hydroxylation when co-administered with quinidine, which induces heterotropic cooperativity (allosteric activation) .

Key Reaction Mechanism

The hydroxylation involves the insertion of an oxygen atom at the 4' position, facilitated by the activation of molecular oxygen within the P450 catalytic cycle. This process generates a hydroxyl group (-OH) that modifies the aromatic ring structure of warfarin.

Table 1: Enzymatic Contributions to this compound Formation

| Enzyme | Substrate | Major Metabolites | Role of this compound |

|---|---|---|---|

| CYP2C19 | R/S-Warfarin | 6-, 7-, 8-hydroxywarfarin | Minor |

| CYP3A4 | R/S-Warfarin | 10-hydroxywarfarin, this compound | Enhanced with quinidine |

Enzymatic Metabolism

This compound arises from distinct pathways depending on the enzyme:

- CYP2C19 : Produces this compound as a minor product alongside 6-, 7-, and 8-hydroxywarfarins .

- CYP3A4 : Preferentially generates 10-hydroxywarfarin but also synthesizes this compound when activated by quinidine .

Plasma Protein Binding

This compound exhibits strong binding to plasma albumin, which stabilizes the metabolite in circulation. This binding is thermodynamically favorable, with association constants correlating to warfarin's interaction with albumin .

Inhibition of CYP2C9

This compound acts as a competitive inhibitor of CYP2C9, the primary enzyme responsible for S-warfarin metabolism. Its IC50 for CYP2C9 (0.5 µM) is lower than S-warfarin (1.7 µM), indicating potent inhibition .

Table 2: Inhibition Constants of Hydroxywarfarins on CYP2C9

| Metabolite | IC50 (µM) | Inhibition Type |

|---|---|---|

| This compound | 0.5 | Competitive |

| 10-Hydroxywarfarin | 0.7 | Competitive |

| 7-Hydroxywarfarin | 2.3 | Competitive |

Anticoagulant Activity

While this compound retains partial anticoagulant activity, its potency is significantly reduced compared to warfarin. This is attributed to structural modifications that impair binding to the vitamin K epoxide reductase complex (VKORC1) .

Clinical Relevance

- Drug Interactions : Co-administration with CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., quinidine) alters this compound levels, necessitating dose adjustments .

- Pharmacogenetic Variability : Polymorphisms in CYP2C19 and CYP3A4 influence this compound formation, contributing to interpatient variability in warfarin response .

Plasma Levels and Monitoring

This compound achieves plasma concentrations up to 10% of warfarin, with levels correlating to CYP2C19 activity . Its presence in urine serves as a biomarker for CYP3A4-mediated metabolism .

Analytical Techniques

- LC-MS/MS : Quantifies plasma levels using electrospray ionization (ESI) in positive mode .

- UV-Vis Spectroscopy : Detects this compound at 325 nm due to its chromophoric structure .

Table 3: Analytical Parameters for this compound

| Parameter | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C19H16O5 | |

| Molecular Weight | 324.33 g/mol | |

| Detection Wavelength | 325 nm (UV-Vis) |

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Pharmacokinetics

4'-Hydroxywarfarin is primarily formed through the metabolism of warfarin by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. This metabolite plays a significant role in the pharmacokinetics of warfarin, influencing its anticoagulant activity.

- CYP Enzyme Interaction : Studies indicate that this compound can inhibit CYP2C9-mediated metabolism of warfarin, leading to increased plasma concentrations of warfarin and a heightened risk of bleeding complications . The inhibition of CYP2C9 by this compound has been shown to be significant, suggesting that monitoring this metabolite could be beneficial in patients undergoing anticoagulation therapy.

- Drug-Drug Interactions : The presence of other medications, such as quinidine, can enhance the formation of this compound, which further complicates the management of patients on warfarin therapy. Quinidine has been shown to stimulate the 4'-hydroxylation of S-warfarin, increasing its metabolic rate and potentially altering therapeutic outcomes .

Clinical Implications and Therapeutic Monitoring

The clinical relevance of this compound extends to its potential use as a biomarker for monitoring anticoagulation therapy.

- Monitoring Anticoagulation : Research suggests that measuring levels of this compound could provide insights into patient responses to warfarin therapy. This could lead to more personalized dosing strategies based on individual metabolic profiles .

- Pharmacogenetics : Variations in genes such as VKORC1 and CYP2C9 significantly affect the metabolism of warfarin and its metabolites. Understanding these genetic factors can help predict patient responses to anticoagulation therapy and tailor treatment plans accordingly .

Research Studies and Case Reports

Several studies have documented the effects and interactions involving this compound:

- In Vitro Studies : Investigations using human liver microsomes have demonstrated that both S- and R-warfarin undergo hydroxylation to form this compound at different rates, with S-warfarin being preferentially metabolized .

- Clinical Case Reports : A case study highlighted interactions between warfarin and lenvatinib, illustrating how alterations in warfarin metabolism due to other drugs can lead to significant clinical consequences .

Data Table: Key Findings on this compound

Wirkmechanismus

4’-Hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, similar to warfarin. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulation .

Vergleich Mit ähnlichen Verbindungen

- 6-Hydroxywarfarin

- 7-Hydroxywarfarin

- 8-Hydroxywarfarin

- 10-Hydroxywarfarin

Comparison: 4’-Hydroxywarfarin is unique in its specific hydroxylation position, which influences its metabolic pathway and pharmacological activity. Compared to other hydroxylated warfarin metabolites, 4’-Hydroxywarfarin is primarily formed by cytochrome P450 2C8, whereas other metabolites may involve different cytochrome P450 enzymes .

Biologische Aktivität

4'-Hydroxywarfarin is a significant metabolite of warfarin, an anticoagulant widely used in clinical settings. Understanding its biological activity is crucial for optimizing warfarin therapy and managing drug interactions. This article explores the metabolic pathways, pharmacological effects, and clinical implications of this compound, supported by data tables and case studies.

Metabolic Pathways

This compound is primarily formed through the metabolism of warfarin by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The enzymatic activity involved in its formation varies based on the enantiomer of warfarin being metabolized.

Key Enzymatic Reactions

- CYP2C19 : This enzyme contributes significantly to the metabolism of both S- and R-warfarin into various hydroxywarfarins, including this compound. The maximal turnover rates (Vmax) for the formation of this compound are notably lower compared to other metabolites like 7-hydroxywarfarin .

- CYP3A4 : In the presence of quinidine, a known CYP3A4 inhibitor, the hydroxylation of S- and R-warfarin is enhanced, leading to increased levels of this compound. This interaction highlights the complexity of drug metabolism and potential for drug-drug interactions .

Pharmacological Effects

This compound exhibits anticoagulant properties similar to its parent compound, warfarin. However, it also plays a role in modulating the pharmacokinetics of warfarin itself.

Inhibition of CYP2C9

Research indicates that hydroxywarfarins, including this compound, can inhibit CYP2C9 activity, which is critical for warfarin metabolism. This competitive inhibition can limit the enzymatic capacity toward S-warfarin, potentially leading to increased plasma levels and enhanced anticoagulant effects .

Case Studies

- Drug Interactions : A case study involving a patient on warfarin therapy who started treatment with lenvatinib (a CYP2C8 substrate) demonstrated significant alterations in INR levels due to interactions mediated by hydroxywarfarins. The study highlighted the need for careful monitoring during concurrent therapies .

- Pharmacogenetic Variability : A study involving 133 patients receiving oral anticoagulation therapy found significant correlations between INR levels and the concentrations of both warfarin and its hydroxy metabolites, including this compound. Genetic variations in VKORC1 and CYP2C9 were shown to influence individual responses to warfarin therapy .

Table 1: Metabolic Pathways and Enzymatic Contributions

| Enzyme | Warfarin Enantiomer | Major Metabolites | Vmax (µmol/min) | Km (µM) |

|---|---|---|---|---|

| CYP2C19 | R-Warfarin | R-7-, R-6-, R-8-, R-4'-OH | Highest for R-7-OH | Varies |

| CYP2C19 | S-Warfarin | S-7-, S-6-, S-8-, S-4'-OH | Highest for S-7-OH | Varies |

| CYP3A4 | S-Warfarin | 4'-OH, 10-OH | Increased by quinidine | N/A |

Q & A

What enzymatic pathways are responsible for the formation of 4'-Hydroxywarfarin?

This compound is primarily formed via cytochrome P450 (CYP) 3A4-mediated hydroxylation of the R-enantiomer of warfarin. This regioselectivity contrasts with CYP2C9, which predominantly hydroxylates the S-enantiomer at positions 6 and 7. The involvement of CYP3A4 has been validated in human liver microsomes and recombinant enzyme studies, where inhibitors or inducers of CYP3A4 (e.g., quinidine) modulate its formation .

What analytical methods are used to detect and quantify this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is commonly employed. For example:

- Reverse-phase HPLC with acetonitrile/0.1% formic acid gradients achieves baseline separation of this compound from other metabolites (retention time ~3 minutes) .

- Capillary zone electrophoresis (CZE) using sulfated β-cyclodextrin as a chiral selector enables enantiomeric resolution .

- Ultra-performance liquid chromatography-tandem MS (UPLC-MS/MS) combines reverse-phase and chiral chromatography for high sensitivity and specificity, resolving all hydroxywarfarin isomers .

How does this compound interact with plasma proteins, and what are the implications?

This compound binds to human serum albumin with affinity comparable to the parent drug warfarin (~99% bound), unlike other hydroxylated metabolites (e.g., 6-, 7-, 8-OH warfarin), which exhibit 3–4-fold lower binding. This strong albumin binding reduces its free plasma concentration, potentially limiting its inhibitory effects on CYP2C9. However, elevated total plasma levels in chronic kidney disease or CYP3A4 induction may increase bioavailability .

What is the inhibitory effect of this compound on cytochrome P450 enzymes, and how does this influence warfarin metabolism?

This compound acts as a mixed inhibitor of CYP2C9 (Ki = 17 μM for recombinant enzyme; Ki = 17 μM for human liver microsomes), competitively binding to the active site and reducing S-warfarin metabolism. This inhibition is less potent than 10-hydroxywarfarin (Ki = 0.94 μM) but significant in patients with high metabolite accumulation. The inhibition mechanism is influenced by unbound plasma concentrations, which depend on albumin binding and renal excretion efficiency .

How do drug interactions, such as with quinidine, affect the formation and activity of this compound?

Quinidine induces positive heterotropic cooperativity in CYP3A4, stimulating this compound formation from R-warfarin by 3–5-fold. This occurs via allosteric modulation of CYP3A4, increasing Vmax without altering Km. Such interactions may elevate this compound levels, exacerbating CYP2C9 inhibition and prolonging warfarin’s anticoagulant effect. Similar effects are observed with other CYP3A4 inducers (e.g., phenobarbital) .

What are the methodological challenges in distinguishing this compound from other hydroxylated metabolites in metabolic studies?

Key challenges include:

- Co-elution in chromatography : Overlapping retention times with 6-, 7-, and 8-hydroxywarfarin require optimized gradients (e.g., 50-minute UPLC runs with 0.1% formic acid) .

- Stereospecific resolution : Enantiomers of hydroxywarfarins demand chiral columns or β-cyclodextrin additives .

- Sensitivity in complex matrices : Low metabolite concentrations in plasma necessitate MS/MS detection with limits of quantification (LOQ) <1 ng/mL .

How does this compound undergo phase II metabolism, and what are the downstream effects?

In rat hepatocytes , this compound is predominantly glucuronidated (via UGT1A1/1A9), forming a single glucuronide conjugate. This enhances urinary excretion, reducing its plasma half-life. In humans, glucuronidation efficiency varies with UGT polymorphisms, potentially altering metabolite accumulation and CYP2C9 inhibition .

What pharmacodynamic implications arise from this compound’s residual anticoagulant activity?

While this compound exhibits weak anticoagulant activity (unlike the active metabolite 3'-Hydroxywarfarin), its inhibition of CYP2C9 indirectly prolongs S-warfarin’s half-life. This dual role complicates dose-response relationships, particularly in patients with CYP2C9*2/*3 variants or VKORC1 polymorphisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.